molecular formula C13H6ClF5O B14082947 2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14082947
M. Wt: 308.63 g/mol
InChI Key: ZGNKGKROKDKCTM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and an ether linkage This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at specific positions on the benzene ring. This can be achieved through electrophilic fluorination reactions using reagents such as Selectfluor.

    Addition of Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of the phenoxy group allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and functionalized compounds.

Scientific Research Applications

2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and reactivity with various biomolecules. These interactions can lead to changes in biological activity and function, making it a valuable compound for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
  • 2-(2-Chlorophenoxy)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide
  • 4-(Bromomethyl)-2-(2-chlorophenoxy)-1-(trifluoromethyl)benzene

Uniqueness

2-(2-Chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both difluoro and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H6ClF5O

Molecular Weight

308.63 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6ClF5O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H

InChI Key

ZGNKGKROKDKCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Cl

Origin of Product

United States

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